(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride
Description
Properties
IUPAC Name |
1-(furan-2-yl)-N-(1,3-thiazol-2-ylmethyl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS.2ClH/c1-2-8(12-4-1)6-10-7-9-11-3-5-13-9;;/h1-5,10H,6-7H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYBZKOKWBLNNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNCC2=NC=CS2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride typically involves the reaction of furylmethylamine with thiazolylmethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the dihydrochloride salt of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride is utilized in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Structural Analogues and Their Properties
Key Structural and Functional Differences
Methylthiazole derivatives (e.g., 920458-76-0) lack the furan moiety but feature methyl groups on the thiazole ring, which may enhance hydrophobicity . Hydroxyl (1332530-58-1) and cyclopropane (1185383-89-4) substituents modify solubility and conformational rigidity, respectively .
Molecular Weight and Solubility :
- The target compound (MW 267.18 with HCl) is heavier than analogs like 920458-76-0 (MW 215.15) but lighter than hydroxylated derivatives (e.g., 245.17 g/mol for 1332530-58-1) .
- The dihydrochloride salt form improves aqueous solubility compared to free bases, a common feature in this class .
Commercial Availability :
- Industrial-grade purity (99%) is reported for the target compound , whereas analogs like 474448-93-6 are available at 95% purity .
Research and Application Insights
- Synthetic Utility : Thiazolylmethylamines are often intermediates in drug discovery, particularly for antimicrobial or kinase-targeting agents. The furan and thiazole rings are pharmacophores in bioactive molecules, though specific studies on the target compound are absent in the provided evidence .
- Physicochemical Behavior : The furan ring’s electron-rich nature may influence redox properties, while the thiazole’s nitrogen and sulfur atoms could enhance metal-binding capacity .
- Gaps in Data: No crystallographic or spectroscopic data (e.g., XRD, NMR) were identified for the target compound, unlike analogs such as N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine, which has documented crystal structures .
Biological Activity
(2-Furylmethyl)(1,3-thiazol-2-ylmethyl)amine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, antimicrobial properties, and potential in cancer therapy.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular functions. The compound's structure allows it to bind effectively to target proteins, leading to alterations in their activity and function. Such modulation can result in diverse biological effects including antimicrobial and anticancer activities.
Key Mechanisms
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Receptor Binding : It binds to receptors, potentially altering signal transduction pathways that are crucial for cellular responses.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. It has been studied for its efficacy against both Gram-positive and Gram-negative bacteria.
Comparative Antimicrobial Activity
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate | |
| Escherichia coli | High | |
| Candida albicans | Significant |
The compound demonstrated varying levels of inhibition, suggesting its potential as an antimicrobial agent in clinical settings.
Anticancer Potential
The anticancer properties of this compound are particularly noteworthy. Studies have shown that derivatives of thiazole compounds can exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
- Cytotoxicity Against Cancer Cell Lines : In a study evaluating the cytotoxic effects on fibroblast cells and multiple cancer cell lines, the compound exhibited potent activity against several types of cancer cells, including breast and lung cancers .
- Molecular Docking Studies : Molecular docking simulations have indicated that the compound may effectively bind to key proteins involved in cancer progression, such as the Human Epidermal Growth Factor Receptor (HER). The binding affinities observed suggest a strong potential for therapeutic application in oncology .
Summary of Anticancer Activity
These findings highlight the compound's promise as a candidate for further development in cancer therapy.
Q & A
Basic Research Question
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for furan (δ 6.2–7.4 ppm) and thiazole (δ 7.5–8.1 ppm) protons .
- Mass spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H⁺] at m/z ~257).
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding patterns can be analyzed via graph set theory to validate packing .
What biological assays are suitable for evaluating the pharmacological potential of this compound?
Basic Research Question
- Antimicrobial activity : Broth microdilution assays against S. aureus or E. coli (MIC values) .
- Enzyme inhibition : Fluorescence-based assays targeting enzymes like nitric oxide synthase (NOS) or kinases .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess IC₅₀ values .
How can crystallographic data resolve discrepancies in reported biological activities?
Advanced Research Question
Variations in biological activity (e.g., IC₅₀ differences across studies) may arise from conformational flexibility or polymorphic forms. Strategies include:
- Cocrystallization : Determine binding modes with target proteins using SHELXE or Coot .
- Hydrogen-bond analysis : Compare graph set descriptors (e.g., R₂²(8) motifs) to correlate solid-state stability with solution-phase activity .
What computational methods predict the compound’s interactions with biological targets?
Advanced Research Question
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to NOS or kinase active sites. Validate with MD simulations (AMBER/CHARMM) .
- QSAR models : Correlate substituent effects (e.g., furan vs. thiophene analogs) with activity trends .
How do structural modifications (e.g., replacing furan with thiophene) alter pharmacological properties?
Advanced Research Question
- Bioisosteric replacement : Thiophene analogs (e.g., (thiophen-2-ylmethyl) derivatives) may enhance lipophilicity (logP ↑) but reduce hydrogen-bonding capacity .
- Activity trade-offs : Compare IC₅₀ values in enzyme assays to identify optimal substituents. For example, furan’s oxygen may improve solubility vs. thiophene’s sulfur enhancing membrane permeability .
What strategies mitigate challenges in characterizing the dihydrochloride salt’s stability?
Advanced Research Question
- Thermogravimetric analysis (TGA) : Assess decomposition temperatures (Td) under nitrogen.
- pH-dependent solubility : Test stability in buffers (pH 1–7.4) via HPLC monitoring .
- Hygroscopicity : Store under anhydrous conditions with desiccants to prevent deliquescence .
How can conflicting data on enantiomeric activity be resolved?
Advanced Research Question
- Chiral chromatography : Use HPLC with Chiralpak columns to separate enantiomers.
- Circular dichroism (CD) : Correlate optical activity with biological efficacy (e.g., IC₅₀ differences ≥10x) .
What role do counterions (Cl⁻ vs. other anions) play in the compound’s crystallinity and bioavailability?
Advanced Research Question
- Salt screening : Compare dihydrochloride vs. sulfate or mesylate salts via XRPD to identify stable polymorphs .
- Dissolution studies : Use USP Apparatus II to measure dissolution rates in simulated gastric fluid .
How can high-throughput screening (HTS) pipelines optimize lead derivatization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
